molecular formula C12H16Cl2N2O2S B13880267 [1-(3,4-Dichlorophenyl)sulfonylpiperidin-4-yl]methanamine

[1-(3,4-Dichlorophenyl)sulfonylpiperidin-4-yl]methanamine

Katalognummer: B13880267
Molekulargewicht: 323.2 g/mol
InChI-Schlüssel: XBCKRZAXZACYCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-(3,4-Dichlorophenyl)sulfonylpiperidin-4-yl]methanamine: is a chemical compound that belongs to the class of sulfonylpiperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a methanamine group and a sulfonyl group attached to a 3,4-dichlorophenyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3,4-Dichlorophenyl)sulfonylpiperidin-4-yl]methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the piperidine derivative with a sulfonyl chloride, such as 3,4-dichlorobenzenesulfonyl chloride, under basic conditions.

    Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the methanamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce sulfides or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [1-(3,4-Dichlorophenyl)sulfonylpiperidin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between sulfonylpiperidine derivatives and biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the development of new drugs targeting specific pathways or receptors.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Wirkmechanismus

The mechanism of action of [1-(3,4-Dichlorophenyl)sulfonylpiperidin-4-yl]methanamine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring and methanamine group may also contribute to the compound’s overall biological activity by facilitating binding to target sites and influencing molecular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets [1-(3,4-Dichlorophenyl)sulfonylpiperidin-4-yl]methanamine apart from these similar compounds is its unique combination of a sulfonyl group, a piperidine ring, and a methanamine group. This combination provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C12H16Cl2N2O2S

Molekulargewicht

323.2 g/mol

IUPAC-Name

[1-(3,4-dichlorophenyl)sulfonylpiperidin-4-yl]methanamine

InChI

InChI=1S/C12H16Cl2N2O2S/c13-11-2-1-10(7-12(11)14)19(17,18)16-5-3-9(8-15)4-6-16/h1-2,7,9H,3-6,8,15H2

InChI-Schlüssel

XBCKRZAXZACYCB-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1CN)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.